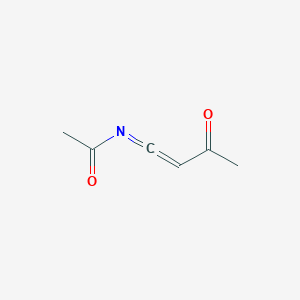
2-(4-Ethyl-1-piperazinyl)-4-phenylquinoline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethylpiperazin-1-yl)-4-phenyl-quinoline dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a quinoline ring substituted with a phenyl group and a piperazine ring substituted with an ethyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylpiperazin-1-yl)-4-phenyl-quinoline dihydrochloride typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . These reactions are often carried out under controlled temperatures and in the presence of specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Ethylpiperazin-1-yl)-4-phenyl-quinoline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Applications De Recherche Scientifique
2-(4-Ethylpiperazin-1-yl)-4-phenyl-quinoline dihydrochloride has a wide range of scientific research applications, including:
Biology: Employed in the study of biological processes and as a probe for investigating cellular mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 2-(4-ethylpiperazin-1-yl)-4-phenyl-quinoline dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-(4-ethylpiperazin-1-yl)-4-phenyl-quinoline dihydrochloride include:
- 1-(3-chlorophenyl)piperazine (mCPP)
- 2-(4-ethylpiperazin-1-yl)-2-(4-methoxy-phenyl)-ethylamine dihydrochloride
Uniqueness
What sets 2-(4-ethylpiperazin-1-yl)-4-phenyl-quinoline dihydrochloride apart is its unique combination of a quinoline ring with a phenyl group and a piperazine ring with an ethyl group. This unique structure imparts specific chemical properties and biological activities that make it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
72320-60-6 |
|---|---|
Formule moléculaire |
C21H25Cl2N3 |
Poids moléculaire |
390.3 g/mol |
Nom IUPAC |
2-(4-ethylpiperazin-1-yl)-4-phenylquinoline;dihydrochloride |
InChI |
InChI=1S/C21H23N3.2ClH/c1-2-23-12-14-24(15-13-23)21-16-19(17-8-4-3-5-9-17)18-10-6-7-11-20(18)22-21;;/h3-11,16H,2,12-15H2,1H3;2*1H |
Clé InChI |
YEKLOAJGHZTNED-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)C4=CC=CC=C4.Cl.Cl |
Numéros CAS associés |
72320-59-3 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


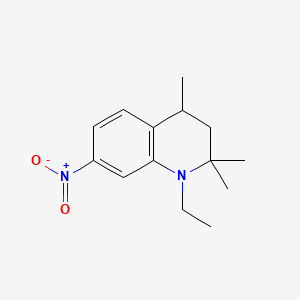

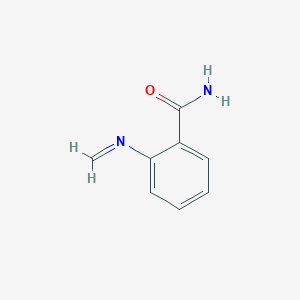

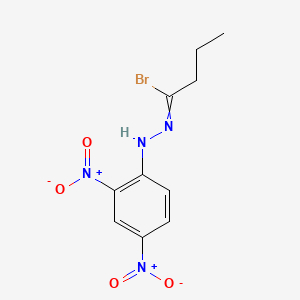
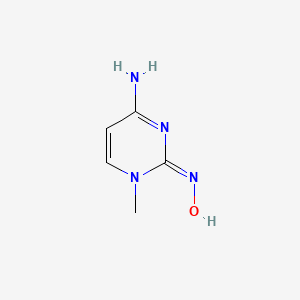
![3-(1-benzofuran-2-yl)-1-(5-chloro-2-methoxyphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B13803080.png)
![5-Methoxy-3-methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B13803084.png)


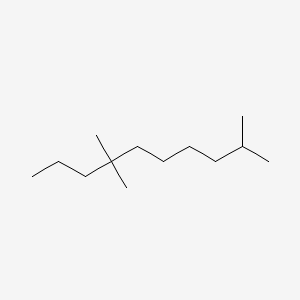
![Tricyclo[4.2.0.02,4]oct-7-en-5-one](/img/structure/B13803112.png)
